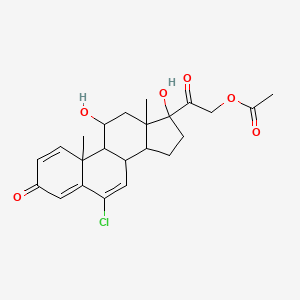

(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione

Beschreibung

(11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Eigenschaften

Molekularformel |

C23H27ClO6 |

|---|---|

Molekulargewicht |

434.9 g/mol |

IUPAC-Name |

[2-(6-chloro-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8-9,14-15,18,20,27,29H,5,7,10-11H2,1-3H3 |

InChI-Schlüssel |

GXDOZSMUPXSHBG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)Cl)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (11beta)-21-(Acetyloxy)-6-chlor-11,17-dihydroxypregna-1,4,6-trien-3,20-dion umfasst mehrere Schritte, beginnend mit einem geeigneten Steroidvorläufer. Zu den wichtigsten Schritten gehören Chlorierungs-, Hydroxylierungs- und Acetylierungsreaktionen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reagenzien wie Thionylchlorid zur Chlorierung, Wasserstoffperoxid zur Hydroxylierung und Essigsäureanhydrid zur Acetylierung.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie Chromatographie zur Reinigung und Hochleistungsflüssigkeitschromatographie (HPLC) zur Qualitätskontrolle.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(11beta)-21-(Acetyloxy)-6-chlor-11,17-dihydroxypregna-1,4,6-trien-3,20-dion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in Ketone oder Carbonsäuren.

Reduktion: Umwandlung in Alkohole oder Alkane.

Substitution: Austausch von funktionellen Gruppen durch andere, wie z. B. Halogene oder Alkylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Natriumiodid in Aceton oder Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (11beta)-21-(Acetyloxy)-6-chlor-11,17-dihydroxypregna-1,4,6-trien-3,20-dion beinhaltet die Bindung an Glukokortikoidrezeptoren, was zur Modulation der Genexpression führt. Dies führt zur Unterdrückung von Entzündungszytokinen und zur Hemmung der Proliferation von Immunzellen. Zu den molekularen Zielstrukturen gehören verschiedene Transkriptionsfaktoren und Signalwege, die an Entzündungen und der Immunantwort beteiligt sind.

Wirkmechanismus

The mechanism of action of (11beta)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregna-1,4,6-triene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prednisolon: Ein weiteres Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.

Dexamethason: Ein stärkeres Kortikosteroid mit längerer Wirkdauer.

Hydrocortison: Ein natürlich vorkommendes Kortikosteroid mit einem breiteren Anwendungsspektrum.

Einzigartigkeit

(11beta)-21-(Acetyloxy)-6-chlor-11,17-dihydroxypregna-1,4,6-trien-3,20-dion ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein Gleichgewicht zwischen Potenz und Nebenwirkungen bietet. Seine Chlorierung und Acetylierung verleihen ihm besondere pharmakokinetische Eigenschaften, wodurch es für bestimmte therapeutische Anwendungen geeignet ist.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.